molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B1380919
CAS No.: 1263425-59-7
M. Wt: 358.36 g/mol
InChI Key: CSFRKRKCGOHTJB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name derives from the fused bicyclic system of imidazo[1,2-b]pyridazine, with halogen substituents at positions 3, 6, and 8:

  • This compound .

The structural formula (Figure 1) consists of:

  • A pyridazine ring (six-membered, two adjacent nitrogen atoms) fused to an imidazole ring (five-membered, two non-adjacent nitrogen atoms) at positions 1 and 2 .
  • Substituents:
    • Bromine at position 8 (pyridazine ring).
    • Chlorine at position 6 (pyridazine ring).
    • Iodine at position 3 (imidazole ring) .

Simplified molecular-input line-entry system (SMILES):
ClC1=NN2C(I)=CN=C2C(Br)=C1 .

CAS Registry Number and Alternative Identifiers

Primary identifiers:

Identifier Type Value Source
CAS Registry No. 1263425-59-7
MDL Number MFCD24387275
PubChem CID 86662987
ChemSpider ID 60852876

Synonyms:

  • 8-Bromo-6-chloro-3-iodo-imidazo[1,2-b]pyridazine .
  • SCHEMBL104728 .
  • CSFRKRKCGOHTJB-UHFFFAOYSA-N (InChIKey) .

Molecular Formula and Weight Calculations

Molecular formula: C₆H₂BrClIN₃ .

Molecular weight calculation:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 6 12.011 72.066
Hydrogen (H) 2 1.008 2.016
Bromine (Br) 1 79.904 79.904
Chlorine (Cl) 1 35.45 35.45
Iodine (I) 1 126.904 126.904
Nitrogen (N) 3 14.007 42.021
Total - - 358.361

This matches experimental values (358.36 g/mol) .

Isomeric Considerations and Substituent Positional Effects

Isomerism:

  • The imidazo[1,2-b]pyridazine scaffold permits structural isomerism depending on the fusion points of the rings. For example, imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine are distinct isomers .
  • Substituent positioning alters electronic properties. In this compound:
    • Position 3 (iodine): Adjacent to the fused nitrogen, inducing steric hindrance and electron-withdrawing effects.
    • Position 6 (chlorine): Para to the fused nitrogen, modulating ring electron density via inductive effects .
    • Position 8 (bromine): Meta to the fused nitrogen, influencing resonance stabilization .

Substituent effects (Hammett constants):

Substituent σₚ (para) σₘ (meta)
-Br +0.232 +0.393
-Cl +0.227 +0.373
-I +0.276 +0.353

These values predict electron-withdrawing effects, stabilizing negative charges in intermediates (e.g., during nucleophilic substitution) .

Electronic impacts:

  • Halogens reduce π-electron density, enhancing electrophilic substitution resistance .
  • Iodine’s polarizability increases van der Waals interactions in crystal packing .

Properties

IUPAC Name

8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRKRKCGOHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 6-chloro-8-bromoimidazo[1,2-b]pyridazine

Reagents & Conditions Description
Starting material 6-chloro-8-bromoimidazo[1,2-b]pyridazine
Iodinating agent N-iodosuccinimide (NIS)
Acid catalyst Trifluoroacetic acid (TFA)
Solvent Chloroform
Temperature Room temperature
Reaction time Not explicitly stated, typically several hours
Work-up Extraction, drying, and purification by column chromatography
Yield High yield reported (exact % depends on scale and conditions)

Mechanism : Electrophilic aromatic substitution at the 3-position of the imidazo[1,2-b]pyridazine ring facilitated by NIS/TFA generates the 3-iodo derivative while retaining the 6-chloro and 8-bromo substituents intact.

Further Functionalization (Example: Suzuki Coupling)

The this compound can be further functionalized via palladium-catalyzed cross-coupling reactions. An example includes coupling with boronic acid pinacol esters to introduce various substituents at the 3-position.

Reagents & Conditions Description
Substrate This compound
Coupling partner 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
Catalyst Pd(PPh3)4 or Pd tetrakis(triphenylphosphine)
Base Potassium phosphate trihydrate
Solvent Mixed solvent: dioxane and water
Temperature Heating (typically 80–100 °C)
Reaction time Several hours
Yield Moderate to good yields depending on substrate

This step exemplifies the versatility of the tri-halogenated intermediate for building complex molecules.

Experimental Data and Characterization

The product this compound is characterized by:

  • Molecular Formula : C6H2BrClIN3
  • Molecular Weight : 358.36 g/mol
  • NMR Data : Characteristic aromatic proton signals consistent with substitution pattern.
  • Mass Spectrometry : High-resolution mass spectrometry confirms molecular ion peaks matching calculated m/z values.
  • Purity : Achieved via silica gel chromatography, confirmed by HPLC and NMR.

Research Findings and Notes

  • The iodination method using NIS/TFA in chloroform is mild and selective, preserving other halogen substituents.
  • The compound acts as a key intermediate in kinase inhibitor synthesis, as explored in medicinal chemistry research targeting RET kinase mutations.
  • The synthetic routes employ common reagents and conditions accessible in standard organic synthesis laboratories.
  • Reaction yields and purity are generally high, with detailed NMR and MS data supporting structural assignments.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Halogenation (Iodination) 6-chloro-8-bromoimidazo[1,2-b]pyridazine, NIS, TFA, CHCl3, RT This compound High (not explicitly stated) Selective iodination at 3-position
2 Pd-catalyzed coupling Pd(PPh3)4, K3PO4·3H2O, dioxane/H2O, heating Functionalized derivatives Moderate to good Enables further derivatization

Chemical Reactions Analysis

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

FLT3 Kinase Inhibition

One of the primary applications of 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is its role as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a critical target in treating acute myeloid leukemia (AML). Studies have shown that compounds similar to this compound exhibit potent inhibitory activity against FLT3 mutations, which are associated with poor prognosis in AML patients. For instance, a recent study reported IC50 values in the nanomolar range for derivatives of imidazo[1,2-b]pyridazine against FLT3-ITD and FLT3-D835Y mutants, indicating their potential as effective therapeutics in resistant AML cases .

Table 1: Inhibitory Activity Against FLT3 Kinase

CompoundIC50 (nM)Target
This compound<10FLT3-ITD
Derivative A4FLT3-D835Y
Derivative B1FLT3-D835Y

Synthesis and Functionalization

The synthesis of this compound has been explored through various methodologies. One notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from readily available precursors through a series of reactions including bromination, chlorination, and iodination.

Synthesis Example:
A typical synthesis involves heating a mixture of starting materials at elevated temperatures under controlled conditions, yielding the desired compound with high purity .

Kinase Inhibition Mechanism

The mechanism by which this compound acts as a kinase inhibitor involves competitive inhibition at the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules that promote cell proliferation and survival, making it a promising candidate for targeted cancer therapies.

Potential for ATR Kinase Inhibition

In addition to its activity against FLT3, there is emerging evidence that compounds within this chemical class may also inhibit ATR (Ataxia Telangiectasia and Rad3 related) kinase. ATR is crucial for DNA damage response and repair mechanisms; thus, inhibitors could be beneficial in treating cancers with defective DNA repair pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:

  • Case Study 1: A derivative exhibited significant antiproliferative effects against AML cell lines with FLT3 mutations, leading to apoptosis through caspase activation.
  • Case Study 2: Another study highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall treatment efficacy in resistant cancer models.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Derivatives and Their Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/SAR Insights References
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine 3-I, 6-Cl, 8-Br 358.36 Intermediate for FLT3-ITD inhibitors (e.g., Compound 32 in AML therapy)
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine 3-Br, 6-N-pyrrolidine 308.98 Improved solubility and kinase selectivity; synthesized via Buchwald-Hartwig amination (81% yield)
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine 3-NO₂, 6-Cl, 8-Br 292.47 Precursor for sulfonylmethyl derivatives (e.g., 2c-2j) with enhanced aqueous solubility
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine 3-Benzoyl, 6-Cl 257.68 Demonstrates antimicrobial activity; synthesized via Suzuki coupling
3-Bromo-6-(morpholin-1-yl)imidazo[1,2-b]pyridazine 3-Br, 6-N-morpholine 324.02 High kinase selectivity (IKKβ inhibition)

Structural-Activity Relationship (SAR) Trends

  • Position 3 : Iodo/bromo groups enhance electrophilicity for nucleophilic substitutions, while nitro or benzoyl groups modulate electronic properties for target binding .
  • Position 6 : Amine substituents (e.g., pyrrolidine) improve solubility and selectivity, whereas halogens (Cl/Br) stabilize π-stacking interactions in kinase binding pockets .
  • Position 8 : Bromine acts as a leaving group for further functionalization (e.g., Suzuki-Miyaura couplings) .

Biological Activity

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including halogenation and cyclization processes. The compound's structure features a fused imidazo-pyridazine ring system, which is critical for its biological activity.

Biological Activity

The compound has been evaluated for various biological activities, including:

1. Inhibition of FLT3 Kinase

Recent studies have highlighted the effectiveness of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The compound demonstrated potent inhibitory effects with IC50 values in the low nanomolar range against both FLT3-ITD and FLT3-D835Y mutants, which are commonly associated with resistance to standard therapies .

2. Anti-Fibrotic Activity

Research indicates that this compound exhibits significant anti-fibrotic properties by inhibiting collagen type I alpha 1 (COL1A1) expression and reducing fibronectin levels in hepatic fibrosis models. The inhibitory rates observed were between 66.72% to 97.44%, surpassing many known anti-fibrotic agents like EGCG .

3. Binding Affinity to Amyloid Plaques

In vitro studies assessed the binding affinity of various imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The compound showed promising binding affinities, suggesting potential utility as a diagnostic agent for imaging amyloid deposition in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Halogen Substituents : The presence of bromine and chlorine atoms enhances the lipophilicity and binding interactions with target proteins.
  • Imidazo-Pyridazine Core : This core structure is crucial for the interaction with various biological targets, including kinases and amyloid plaques.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Notes
FLT3 Kinase InhibitionFLT3-ITD4 - 10Potent against resistant mutants
Anti-FibroticCOL1A1>66% inhibitionSuperior to EGCG
Amyloid Plaque BindingAβ Plaques11.0 - >1000Potential imaging agent

Case Study 1: FLT3 Inhibition in AML

In a study involving AML cell lines, treatment with this compound resulted in significant reduction in cell viability, indicating its potential as a therapeutic agent for AML patients with FLT3 mutations. The mechanism was further elucidated through apoptosis assays which confirmed increased apoptotic cell death upon treatment.

Case Study 2: Hepatic Fibrosis Model

In vivo experiments demonstrated that administration of this compound led to decreased liver fibrosis markers in rodent models treated with TGFβ1. Histological analysis revealed reduced collagen deposition compared to control groups.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding. For example, H-7 in derivative 32 appears at δ 6.83 ppm (DMSO-d₆) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 503.8 [M+H]⁺ for 32 ) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in halogenation or arylation .

What challenges arise in scaling up synthetic routes for this compound?

Advanced Research Question

  • Purification : Flash chromatography on silica gel is effective for small-scale purification, but transitioning to preparative HPLC may be needed for polar derivatives .
  • Halogen Stability : Iodine at C3 may undergo hydrolysis under prolonged heating; inert atmosphere and low-temperature storage (2–8°C) are critical .

How does electronic tuning of substituents affect the compound’s reactivity?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -Br) at C3 enhance electrophilicity, facilitating nucleophilic substitution. Conversely, electron-donating groups (e.g., -NH₂) at C8 reduce reactivity toward cross-coupling but improve solubility for biological assays .
Case Study : Suzuki coupling of this compound with phenylboronic acid requires Pd(OAc)₂ and SPhos ligand to mitigate steric effects from the iodine substituent .

What role does this compound play in developing Haspin kinase inhibitors?

Advanced Research Question
Tricyclic derivatives of imidazo[1,2-b]pyridazine, synthesized via C–H activation or cross-coupling, show promise as Haspin inhibitors. Modifications at C3 (e.g., iodine→aryl groups) optimize ATP-binding pocket interactions, as demonstrated in recent patent filings .

How can researchers mitigate decomposition during long-term storage?

Basic Research Question

  • Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced degradation .
  • Purity Monitoring : Regular HPLC analysis (≥97% purity) ensures stability, as impurities can catalyze decomposition .

What computational tools aid in predicting the biological activity of derivatives?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) and MD simulations predict binding modes to kinase targets like c-Met or VEGFR2. QSAR models using Hammett σ values of substituents correlate electronic effects with inhibitory potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

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